(3S,4S)-苄基 3,4-二羟基吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

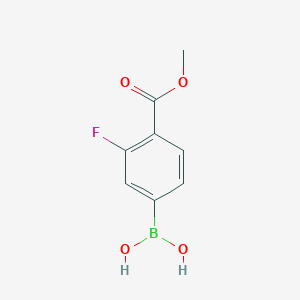

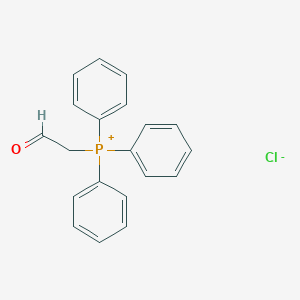

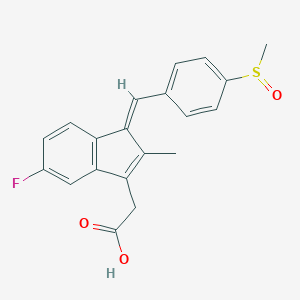

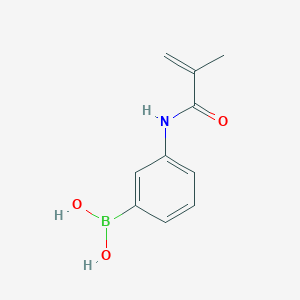

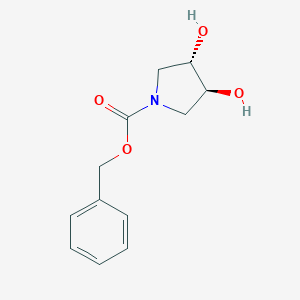

The compound (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a key building block in the synthesis of various biologically active compounds. Its stereochemistry is crucial for its activity, and the synthesis of such chiral compounds is a significant area of research in organic chemistry.

Synthesis Analysis

The synthesis of related chiral pyrrolidine derivatives has been demonstrated in several studies. For instance, a practical and efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid was achieved through a stereospecific and regioselective chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization, starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile . Another study reported the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, showcasing the methylation, reduction, protection, and mesylation steps involved in the synthesis .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry at the 3 and 4 positions is particularly important for the biological activity of these compounds. The precise molecular structure can be confirmed through techniques such as NMR, MS, and polarimetry, as demonstrated in the synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including conjugate addition, cyclization, and hydrogenolysis. For example, the synthesis of 4-aminopyrrolidine carboxylic acids involved diastereoselective conjugate addition and was achieved with high diastereomeric and enantiomeric excesses . The reactivity of these compounds allows for the creation of a diverse array of derivatives, which can be tailored for specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the pyrrolidine ring can significantly alter these properties. For example, the introduction of a benzyl group can increase the compound's hydrophobicity, which may affect its solubility in organic solvents. The crystalline structure of related compounds and their hydrogen-bonded assembly in various dimensions have been studied, providing insights into the intermolecular interactions that can influence the compound's physical properties .

科学研究应用

对映纯大环聚酯的构件:该化合物已被用作新型对映纯大环聚酯的构件。已经提出了两种不同的合成方法,得出了互补的结果。这些大环的结构已通过核磁共振波谱、FAB 质谱和 X 射线分析得到证实(Cicchi 等人,1998)。

生物活性化合物的合成:它已被用于实际且有效地合成生物活性化合物的关键手性构件。此过程包括原位生成的氮丙啶离子的立体专一和区域选择性氯化,然后是腈阴离子环化(Ohigashi 等人,2010)。

氨基酸的不对称合成:该化合物已应用于顺式和反式-4-氨基四氢呋喃-3-羧酸和 4-氨基吡咯烷羧酸的不对称合成中。此过程展示了具有高非对映异构体过量和对映异构体过量的高效不对称合成(Bunnage 等人,2004)。

代谢型谷氨酸受体的激动剂:已经描述了衍生自该化合物的四种可能的 3,4-二羟基-L-谷氨酸立体异构体之一的首次合成。初步药理研究表明它是 1 型代谢型谷氨酸受体 (mGluR1) 的激动剂和 mGluR4 的弱拮抗剂(Dauban 等人,2000)。

作为酶抑制剂的阿糖合成:它已被用于合成作为酶抑制剂的阿糖。该合成中的关键反应是乙烯基镁氯化物与相关亚硝酮的加成反应,易于从 L-酒石酸获得(Lombardo 等人,2001)。

制备 mGluR6 选择性配体:已经公开了从该化合物开始合成 (2R,4R)-4-氨基吡咯烷-2,4-二羧酸的 1-苄基衍生物。该化合物对代谢型谷氨酸受体 6 (mGluR6) 表现出良好的选择性,使其成为有用的药理学研究工具(Tueckmantel 等人,1997)。

属性

IUPAC Name |

benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDPRBVIIIGHPO-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563859 |

Source

|

| Record name | Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate | |

CAS RN |

596793-30-5 |

Source

|

| Record name | Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。